molecular formula C12H15N3O B1531894 2-Cyclohexylpyrazolo[1,5-a]pyrazin-4-ol CAS No. 2098051-89-7

2-Cyclohexylpyrazolo[1,5-a]pyrazin-4-ol

Cat. No.: B1531894
CAS No.: 2098051-89-7
M. Wt: 217.27 g/mol
InChI Key: FBWUFXWFAAOKEB-UHFFFAOYSA-N
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Description

2-Cyclohexylpyrazolo[1,5-a]pyrazin-4-ol is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a cyclohexyl group at position 2 and a hydroxyl group at position 2.

Properties

IUPAC Name

2-cyclohexyl-5H-pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c16-12-11-8-10(9-4-2-1-3-5-9)14-15(11)7-6-13-12/h6-9H,1-5H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWUFXWFAAOKEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN3C=CNC(=O)C3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexylpyrazolo[1,5-a]pyrazin-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloropyrazolo[1,5-a]pyrazine with cyclohexylamine under reflux conditions in a suitable solvent such as dioxane . The reaction mixture is stirred and heated for several hours until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylpyrazolo[1,5-a]pyrazin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

2-Cyclohexylpyrazolo[1,5-a]pyrazin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclohexylpyrazolo[1,5-a]pyrazin-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are among the closest structural analogs, differing by a pyrimidine ring instead of pyrazine. Key comparisons include:

Photophysical Properties
  • Pyrazolo[1,5-a]pyrimidines display fluorescence with λem ranging from 304–414 nm, depending on substituents. Amino groups at position C7 enhance emission intensity .
  • Pyrazolo[1,5-a]pyrazines (e.g., 2-(trifluoromethyl) derivatives) may exhibit distinct optical profiles due to electron-withdrawing groups like trifluoromethyl, though direct data are unavailable .

Imidazo[1,5-a]pyridines

Imidazo[1,5-a]pyridines share a fused bicyclic structure but replace the pyrazole ring with an imidazole.

Enzyme Inhibition
  • Imidazo[1,5-a]pyridine derivatives (e.g., 1-(2-pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine) inhibit cysteine proteases and bacteria with IC50 values of 13.40–96.50 µM .
  • The hydroxyl group in 2-cyclohexylpyrazolo[1,5-a]pyrazin-4-ol may similarly coordinate with catalytic residues, though potency comparisons require experimental validation .

Pyrazolo[1,5-a]quinoxalines

Pyrazolo[1,5-a]quinoxaline derivatives (e.g., compounds 2 and 3) act as TLR7 antagonists with IC50 values of 8.2–10 µM. Their activity depends on alkyl chain length (optimal at 4–5 carbons), suggesting that the cyclohexyl group in 2-cyclohexylpyrazolo[1,5-a]pyrazin-4-ol could modulate target selectivity .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key parameters is summarized below:

Property 2-Cyclohexylpyrazolo[1,5-a]pyrazin-4-ol Pyrazolo[1,5-a]pyrimidines Imidazo[1,5-a]pyridines
Molecular Weight (g/mol) ~216 (estimated) 200–300 200–250
LogP High (cyclohexyl group) Moderate to high Moderate
Bioavailability Likely improved due to lipophilicity Variable; optimized via polar substituents Moderate
Fluorescence Not reported λem = 304–414 nm λem = 450–550 nm

Biological Activity

Overview

2-Cyclohexylpyrazolo[1,5-a]pyrazin-4-ol is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structure that includes a cyclohexyl group attached to a pyrazolo[1,5-a]pyrazine core. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

The biological activity of 2-cyclohexylpyrazolo[1,5-a]pyrazin-4-ol is primarily attributed to its interactions with various molecular targets within the cell. Pyrazole derivatives are known to modulate cellular functions by inhibiting specific enzymes and receptors involved in critical biochemical pathways.

Targeted Pathways

  • Cyclin-dependent Kinases (CDKs) : Some studies suggest that pyrazole derivatives can inhibit CDK2, which plays a crucial role in cell cycle regulation. This inhibition can lead to altered cellular proliferation and apoptosis pathways.
  • Enzyme Interactions : Related compounds have demonstrated the ability to interact with various enzymes, indicating potential for enzyme inhibition or modulation. For instance, pyrazole derivatives have been explored for their ability to inhibit thrombin, an important serine protease involved in blood coagulation .

Biological Properties

The biological properties of 2-cyclohexylpyrazolo[1,5-a]pyrazin-4-ol include:

  • Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The specific mechanisms of cytotoxicity are still under investigation but may involve apoptosis induction and cell cycle arrest.
  • Antithrombotic Potential : As part of ongoing research into thrombin inhibitors, this compound may contribute to the development of new antithrombotic agents. Its interaction with thrombin suggests a potential use in managing thrombotic disorders .

Pharmacokinetics

Theoretical studies on the pharmacokinetic properties of pyrazolo derivatives indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles. However, specific pharmacokinetic data for 2-cyclohexylpyrazolo[1,5-a]pyrazin-4-ol remains limited and requires further empirical validation.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of 2-cyclohexylpyrazolo[1,5-a]pyrazin-4-ol over similar compounds, a comparison is made with other pyrazole derivatives:

Compound NameStructure FeatureBiological Activity
Pyrazolo[1,5-a]pyrazin-4-olLacks cyclohexyl groupLimited cytotoxicity
Pyrazolo[3,4-d]pyrimidineDifferent heterocyclic structureAnticancer activity
Dihydropyrazolo[1,5-a]pyrazin-4(5H)-oneSaturated derivativeVaries; some show cytotoxic properties

The presence of the cyclohexyl group in 2-cyclohexylpyrazolo[1,5-a]pyrazin-4-ol may enhance its binding affinity to biological targets compared to its analogs.

Case Studies and Research Findings

Recent studies have begun to elucidate the biological activities associated with 2-cyclohexylpyrazolo[1,5-a]pyrazin-4-ol. For example:

  • In vitro Cytotoxicity Assays : Research involving various cancer cell lines has indicated that compounds similar to 2-cyclohexylpyrazolo[1,5-a]pyrazin-4-ol exhibit significant cytotoxic effects. Specific IC50 values (concentration required to inhibit cell growth by 50%) have been reported for related pyrazole derivatives, suggesting a promising avenue for cancer therapy development .
  • Thrombin Inhibition Studies : A study highlighted the efficacy of pyrazole-based compounds as thrombin inhibitors with low IC50 values (16 nM), demonstrating their potential as therapeutic agents in managing thrombotic conditions. The structural modifications in these compounds can significantly influence their inhibitory potency against thrombin and other serine proteases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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